Stereochemistry-Dependent Agonist Potency at Human GABA-C Receptors: (+)-CACP vs. (-)-CACP
At human homomeric ρ1 and ρ2 GABA-C receptors, the enantiomers of cis-3-aminocyclopentanecarboxylic acid ((+)-CACP and (-)-CACP) exhibit markedly different agonist potencies. The (1R,3S)-isomer, (-)-CACP, acts as a partial agonist but is approximately 3-fold less potent than its enantiomer, (+)-CACP [1]. This data demonstrates that even within the cis-constrained scaffold, the absolute stereochemistry dictates functional potency, reinforcing that the (1R,3S)-isomer is a distinct chemical entity with its own unique pharmacological profile [1].
| Evidence Dimension | Agonist potency (EC50) at human GABA-C ρ1 and ρ2 receptors |
|---|---|
| Target Compound Data | (-)-CACP EC50 (ρ1) = 78.5 ± 3.5 µM; EC50 (ρ2) = 63.8 ± 23.3 µM |
| Comparator Or Baseline | (+)-CACP EC50 (ρ1) = 26.1 ± 1.1 µM; EC50 (ρ2) = 20.1 ± 2.1 µM |
| Quantified Difference | (-)-CACP is ~3-fold less potent than (+)-CACP at both ρ1 and ρ2 receptors. |
| Conditions | Human homomeric ρ1 and ρ2 GABA-C receptors expressed in Xenopus oocytes; two-electrode voltage clamp method. |
Why This Matters
This 3-fold difference in potency between enantiomers quantifies the critical impact of stereochemistry on biological activity, providing a clear rationale for selecting the precise (1R,3S)-isomer for target engagement studies rather than using a racemic mixture or the opposite enantiomer.
- [1] Chebib M, Duke RK, Allan RD, Johnston GAR. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185-192. View Source
